

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" CAS number 55990-13-1 properties

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Compound of Interest

Compound Name: 2-(3-Amino-benzenesulfonylamino)-benzoic acid

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An In-Depth Technical Guide to **2-(3-Amino-benzenesulfonylamino)-benzoic acid** (CAS: 55990-13-1)

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Abstract: This document provides a comprehensive technical overview of **2-(3-Amino-benzenesulfonylamino)-benzoic acid**, CAS number 55990-13-1. Intended for researchers, chemists, and drug development professionals, this guide synthesizes available data to cover the compound's core physicochemical properties, a proposed synthetic route, detailed analytical characterization methodologies, and safe handling protocols. Furthermore, it explores the potential applications of this molecule as a research chemical and building block in medicinal chemistry, drawing parallels with structurally related bioactive compounds. The information is presented with a focus on experimental rationale and procedural integrity, supported by authoritative citations.

Molecular Profile and Physicochemical Properties

2-(3-Amino-benzenesulfonylamino)-benzoic acid is a complex organic molecule featuring three key functional domains: an anthranilic acid (2-aminobenzoic acid) core, a benzenesulfonyl group, and a meta-substituted aniline moiety. This unique combination of a carboxylic acid, a sulfonamide linkage, and a free aromatic amine makes it a versatile, albeit

under-investigated, chemical entity. Its primary identified use is as a laboratory chemical for scientific research and development.[\[1\]](#)

Nomenclature and Chemical Identifiers

A clear and unambiguous identification is critical for regulatory compliance, procurement, and research documentation. The key identifiers for this compound are summarized below.

Identifier	Value	Source(s)
CAS Number	55990-13-1	[1] [2] [3]
IUPAC Name	2-[(3-aminophenyl)sulfonylamino]benzoic acid	[3]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₄ S	[2] [3]
Molecular Weight	292.31 g/mol	[2] [3]
Synonyms	2-(3-Aminophenylsulfonamido)benzoic acid	[3] [4]
InChI Key	GLOSXPMJTFDWRO-UHFFFAOYSA-N	[3]

Physicochemical Data

The physical state and stability are fundamental parameters for designing experiments, from dissolution for in vitro assays to long-term storage.

Property	Value	Source(s)
Appearance	Solid	[1] [4]
Melting Point	140 - 150 °C	[1]
Recommended Storage	2 - 8 °C in a dry, well-ventilated place	[2]
Chemical Stability	Stable under recommended storage conditions	[1]

Synthesis and Purification

While specific synthesis documentation for CAS 55990-13-1 is not readily available in the provided literature, a plausible and robust synthetic route can be designed based on established organic chemistry principles for forming sulfonamides. The most logical approach involves the coupling of an anthranilic acid derivative with a suitably protected aminobenzenesulfonyl chloride.

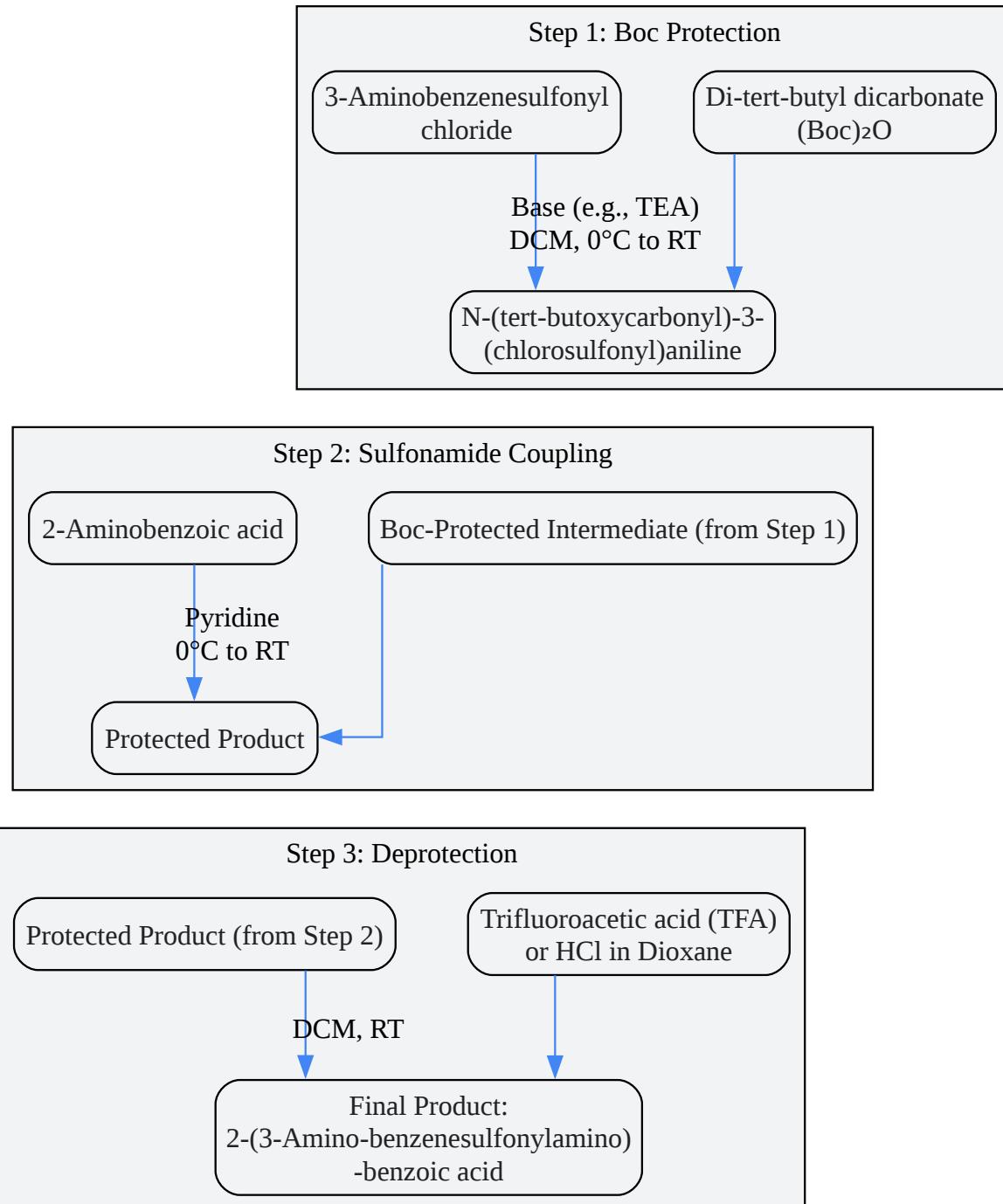
Rationale for Synthetic Strategy

The core of the strategy is the nucleophilic attack of the amino group of 2-aminobenzoic acid on the electrophilic sulfur atom of 3-aminobenzenesulfonyl chloride. Two key challenges must be addressed:

- **Chemoselectivity:** 2-aminobenzoic acid has two nucleophilic sites (the amino group and the carboxylate). The amino group is a stronger nucleophile, but the reaction is typically run in the presence of a base, which deprotonates the carboxylic acid. To ensure the reaction occurs at the desired amino group, a non-nucleophilic base like pyridine or triethylamine is employed.
- **Self-Condensation:** The reagent 3-aminobenzenesulfonyl chloride possesses both an electrophilic sulfonyl chloride and a nucleophilic amino group, leading to potential self-polymerization. To prevent this, the amino group on the sulfonyl chloride must be protected prior to the coupling reaction. A common and easily removable protecting group like tert-butyloxycarbonyl (Boc) is ideal. The Boc group is stable to the coupling conditions but can be cleanly removed with acid in the final step.

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below. This workflow ensures high yields and minimizes side-product formation by controlling the reactivity of the functional groups.



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Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive methodology based on standard procedures for similar chemical transformations.[\[5\]](#)[\[6\]](#)

Step 1: Protection of 3-Aminobenzenesulfonyl chloride

- Dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) and di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (TEA) (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor reaction completion by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Sulfonamide Coupling

- Dissolve 2-aminobenzoic acid (1.0 eq) in pyridine at 0 °C.
- Add the Boc-protected intermediate from Step 1 (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
- Allow the mixture to warm to room temperature and stir for 24 hours.
- Pour the reaction mixture into ice-cold 2M HCl.
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid with cold water and dry to obtain the protected product.

Step 3: Boc Deprotection

- Suspend the protected product from Step 2 in DCM.
- Add trifluoroacetic acid (TFA) (5-10 eq) or a solution of 4M HCl in dioxane.
- Stir at room temperature for 2-4 hours until TLC indicates the disappearance of the starting material.
- Remove the solvent and excess acid under reduced pressure.
- Triturate the residue with diethyl ether to induce precipitation.
- Filter the solid, wash with ether, and dry under vacuum to yield the final product, **2-(3-Amino-benzenesulfonylamino)-benzoic acid**.

Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to achieve high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not available, we can predict the key features based on its constituent functional groups.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include:
 - Aromatic protons from both benzene rings, likely appearing as complex multiplets in the range of δ 6.5-8.0 ppm.
 - Two broad singlets corresponding to the N-H protons of the sulfonamide and the primary amine. These peaks may be exchangeable with D_2O .

- A very broad singlet for the carboxylic acid proton, typically downfield ($> \delta 10$ ppm), which would also exchange with D₂O.
- Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present.
 - O-H Stretch (Carboxylic Acid): A very broad band from ~ 2500 - 3300 cm⁻¹.^[7]
 - N-H Stretch (Amine & Sulfonamide): Two distinct peaks for the primary amine around 3350 - 3450 cm⁻¹, and a single peak for the sulfonamide N-H around 3250 cm⁻¹.
 - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 - 1680 cm⁻¹.^[7]
 - S=O Stretch (Sulfonamide): Two strong characteristic bands for the asymmetric and symmetric stretching of the sulfonyl group, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
- Mass Spectrometry (MS):
 - Electrospray Ionization (ESI): In positive mode, the molecular ion peak [M+H]⁺ would be expected at m/z 293.3 . In negative mode, [M-H]⁻ would appear at m/z 291.3 .
 - Fragmentation: Key fragmentation patterns would likely involve the loss of SO₂ (64 Da) and cleavage at the sulfonamide bond.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds.

Recommended HPLC-UV Protocol: For routine purity checks, a reverse-phase HPLC method is suitable.^{[8][9]}

Parameter	Recommended Condition	Rationale
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)	Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to sharper peaks.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Standard organic modifier for reverse-phase chromatography.
Gradient	10% B to 90% B over 20 minutes	A gradient elution is necessary to elute the compound of interest while separating it from more polar or non-polar impurities.
Flow Rate	1.0 mL/min	Standard analytical flow rate for a 4.6 mm ID column.
Detection	UV at 254 nm and 280 nm	The aromatic rings will have strong absorbance at these wavelengths.
Injection Volume	10 µL	Standard volume to avoid column overloading.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

- Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhaling vapor or dust. Use in a well-ventilated area, preferably a fume hood. Keep away from sources of ignition.[1]

- Conditions for Safe Storage: Keep the container tightly closed in a dry and well-ventilated place. The recommended storage temperature is 2-8°C.[1][2]
- Hazardous Decomposition: If involved in a fire, hazardous decomposition products such as carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx) can be formed.[1]
- Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires.[1]

Potential Applications and Future Research

While currently supplied for research purposes only, the molecular architecture of **2-(3-Amino-benzenesulfonylamino)-benzoic acid** suggests several avenues for investigation, particularly in drug discovery.

Structural Analogy to Bioactive Scaffolds

The compound contains motifs common in pharmacologically active agents:

- Sulfonamides: This class is renowned for its antibacterial (sulfa drugs), diuretic, and anti-inflammatory properties.
- Anthranilic Acid Derivatives: This scaffold is central to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which act by inhibiting cyclooxygenase (COX) enzymes. [6][10] Derivatives of aminobenzoic acids have been explored for a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[5][10]

Role as a Synthetic Building Block

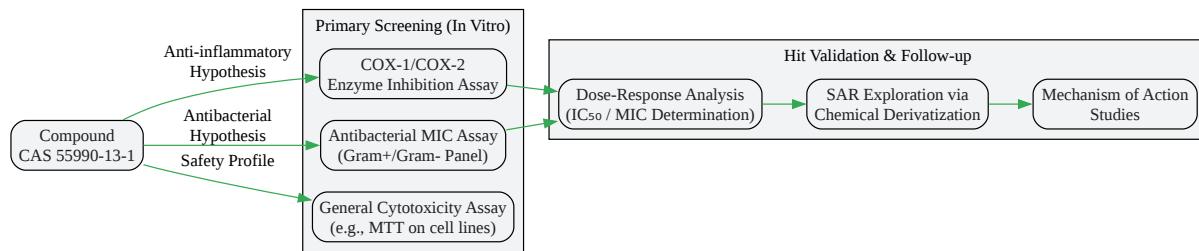
The molecule possesses three reactive handles for further chemical modification:

- Carboxylic Acid: Can be converted to esters, amides, or other derivatives to modulate solubility and cell permeability.
- Primary Aromatic Amine: Can be acylated, alkylated, or used in coupling reactions to build more complex structures.
- Sulfonamide N-H: Can be deprotonated and alkylated, though this is generally less reactive.

This trifunctional nature makes it a valuable starting material for constructing chemical libraries for high-throughput screening.

Proposed Biological Screening Workflow

Given its structural features, a logical first step in evaluating the biological potential of this compound would be to screen it in assays relevant to inflammation and bacterial infection.



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Caption: A logical workflow for the initial biological evaluation of the compound.

Conclusion

2-(3-Amino-benzenesulfonylamino)-benzoic acid (CAS 55990-13-1) is a multifaceted chemical compound with defined physicochemical properties but an unexplored biological profile. Its structural relationship to known pharmacophores, combined with its utility as a synthetic intermediate, marks it as a compound of interest for medicinal chemistry and materials science research. This guide provides the foundational knowledge—from synthesis and analysis to handling and potential applications—required for scientists to effectively and safely incorporate this molecule into their research and development programs.

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